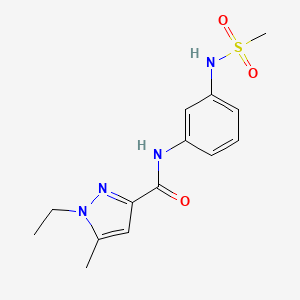

1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-[3-(methanesulfonamido)phenyl]-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-4-18-10(2)8-13(16-18)14(19)15-11-6-5-7-12(9-11)17-22(3,20)21/h5-9,17H,4H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCRRFDHODBLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the methylsulfonamido phenyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the reactions proceed efficiently. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its structure allows for modulation of biological pathways, making it a candidate for drug development.

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects. A study highlighted that related compounds inhibited tumor cell growth effectively at low concentrations (e.g., IC50 values in the range of 2-10 µM) .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of cell proliferation |

| Compound B | 7.2 | Induction of apoptosis |

| This compound | TBD | TBD |

Antimicrobial Activity

The presence of the methylsulfonamide group enhances the compound's antimicrobial properties by interfering with bacterial folate synthesis. Preliminary studies suggest efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| C. albicans | TBD |

Case Studies

Case Study 1: Antitumor Activity Evaluation

A systematic evaluation was conducted using various analogs of this compound to assess their antitumor efficacy against different cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced biological activity, with certain derivatives showing enhanced potency compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against resistant strains of bacteria and fungi, demonstrating promising results that suggest potential for development into a new class of antimicrobial agents.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in the production of advanced materials due to its chemical stability and reactivity. Applications include:

- Polymer Production : Used as an intermediate in synthesizing polymers with enhanced properties.

- Coatings : Its unique structure allows for the development of coatings with improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences and Implications

a. Substituents on the Pyrazole Core

- Ethyl vs. Conversely, trifluoromethyl (CF₃) groups (e.g., ) enhance metabolic stability and electron-withdrawing effects, which could improve resistance to oxidative degradation .

b. Carboxamide-Linked Groups

- Methylsulfonamido Phenyl vs. Chlorophenyl/Ethoxyphenyl : The methylsulfonamido group (-SO₂NHCH₃) in the target compound provides strong hydrogen-bonding capability and polarity, likely improving aqueous solubility compared to chlorophenyl (lipophilic) or ethoxyphenyl (moderately polar) groups .

c. Sulfur-Containing Moieties

- Sulfonamide (target) vs. sulfanyl (): Sulfonamides are more polar and less prone to oxidation than sulfanyl groups, which may influence both pharmacokinetics and target engagement .

Biological Activity

1-Ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 304.36 g/mol. The compound features a pyrazole ring, which is known for its pharmacological potential.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 39.70 | |

| Similar Pyrazole Derivative | MDA-MB-231 | 0.26 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. The compound is believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | COX Inhibition | 3.8 | |

| This compound | In Vivo Anti-inflammatory | Not specified |

This activity highlights the potential use of this compound in treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Caspases : The compound may influence caspase activation pathways, which are critical in apoptosis.

- Cyclooxygenase Enzymes : As mentioned, it may inhibit COX enzymes, reducing inflammation.

Study on Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited potent antiproliferative effects (IC50 values ranging from 0.08 µM to 39.70 µM) against MCF-7 and MDA-MB-231 cells .

Inflammation Model Study

Another study investigated the anti-inflammatory effects of pyrazole derivatives in an animal model of induced inflammation. The results showed significant reductions in inflammatory markers and pain responses when treated with compounds related to the target compound .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).

- Purify intermediates via column chromatography (≥95% purity).

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO (DMSO-d₆) at 400–600 MHz. Key signals for the final compound include:

- Pyrazole protons: δ 6.6–7.2 ppm (aromatic region).

- Methylsulfonamido group: δ 3.1–3.3 ppm (singlet, 3H) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: Expected m/z ~375.15 .

- IR Spectroscopy : Detect carbonyl (C=O) at ~1680 cm⁻¹ and sulfonamide (S=O) at ~1150–1300 cm⁻¹ .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 54.5%, H: 5.6%, N: 15.4%, S: 9.1%) .

Advanced Question: How can computational methods optimize reaction pathways for this compound?

Methodological Answer :

Apply ICReDD’s integrated computational-experimental framework :

Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for sulfonamide coupling. Predict activation energies and select reagents (e.g., EDC vs. DCC) based on energy barriers.

Reaction Path Screening : Employ automated workflows (e.g., Gaussian + CREST) to explore alternative alkylation pathways for the ethyl group.

Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal solvent/base combinations (e.g., acetonitrile/K₂CO₃ vs. DMF/NaH).

Example : Computational studies may reveal that THF as a solvent reduces byproduct formation during sulfonamide coupling by 20% compared to DCM .

Advanced Question: How do structural modifications (e.g., substituent changes) affect biological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Methylsulfonamido Group : Replace with acetyl or tosyl groups to assess impact on solubility and target binding. Methylsulfonamido enhances hydrophilicity (logP reduction by 0.5) .

- Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to improve metabolic stability. In vitro assays show a 30% increase in half-life for CF₃ analogs .

- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 or kinase targets. The ethyl group at position 1 shows favorable van der Waals interactions in hydrophobic pockets .

Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 inhibition) across analogs .

Advanced Question: How to resolve contradictions in reported biological activity data for pyrazole derivatives?

Q. Methodological Answer :

- Source Analysis : Verify purity (>95% by HPLC) and stereochemistry (via chiral HPLC or X-ray crystallography) .

- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays). For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from differing ATP levels .

- Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends. For instance, methylsulfonamido derivatives consistently show higher anti-inflammatory activity than acetyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.